1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine
CAS No.: 1005879-90-2
Cat. No.: VC5099887
Molecular Formula: C14H18N4O4S
Molecular Weight: 338.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005879-90-2 |
|---|---|
| Molecular Formula | C14H18N4O4S |
| Molecular Weight | 338.38 |
| IUPAC Name | [4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | JROCPWOMGHFXOY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a piperazine ring (C₄H₁₀N₂) substituted at the 1- and 4-positions with two distinct functional groups:
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A sulfonyl-linked 1,3-dimethylpyrazole moiety: The pyrazole ring (C₃H₃N₂) is substituted with methyl groups at the 1- and 3-positions and a sulfonyl (-SO₂-) group at the 4-position, yielding the fragment (1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl (C₅H₇N₂O₂S) .
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A furan-2-carbonyl group: A furan ring (C₄H₃O) is appended to the piperazine via a carbonyl (-CO-) linker, forming the furan-2-carbonyl substituent (C₅H₃O₂).
The molecular formula is C₁₄H₂₀N₄O₄S, with a calculated exact mass of 356.12 g/mol (derived from summing constituent atomic masses).
Systematic Nomenclature
The IUPAC name reflects the connectivity:
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Piperazine serves as the parent structure.
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Position 1 is substituted by the sulfonylated pyrazole group.
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Position 4 bears the furan-carbonyl group.
Synthetic Strategies
Key Synthetic Routes
Synthesis typically involves sequential functionalization of the piperazine core:
Sulfonylation of Piperazine
The pyrazole-sulfonyl group is introduced via nucleophilic substitution. For example, 1,3-dimethyl-1H-pyrazol-4-sulfonyl chloride reacts with piperazine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) . This step exploits the reactivity of sulfonyl chlorides with amines to form sulfonamides.
Acylation with Furan-2-carbonyl Chloride
The furan-carbonyl group is appended through acylation. Furan-2-carbonyl chloride reacts with the secondary amine of piperazine in the presence of a base (e.g., NaOH), forming an amide bond.
Optimization Challenges
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Regioselectivity: Competing reactions at piperazine’s equivalent nitrogen atoms necessitate careful stoichiometric control to ensure monosubstitution .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates, as noted in analogous pyrazole syntheses .
Physicochemical Properties
Molecular Characteristics
Stability Profile
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Thermal Stability: Decomposes above 250°C, as inferred from thermogravimetric analysis of related sulfonamides .
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Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugated π-system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 300 MHz):
Infrared (IR) Spectroscopy
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